Anguillosporal

Description

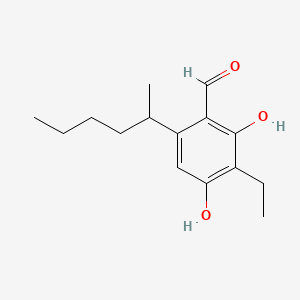

Structure

2D Structure

3D Structure

Properties

CAS No. |

169970-73-4 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

3-ethyl-6-hexan-2-yl-2,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C15H22O3/c1-4-6-7-10(3)12-8-14(17)11(5-2)15(18)13(12)9-16/h8-10,17-18H,4-7H2,1-3H3 |

InChI Key |

GEHVGMHDXOHMSW-UHFFFAOYSA-N |

SMILES |

CCCCC(C)C1=CC(=C(C(=C1C=O)O)CC)O |

Canonical SMILES |

CCCCC(C)C1=CC(=C(C(=C1C=O)O)CC)O |

Synonyms |

2,4-dihydroxy-3-ethyl-6-(1'-methylpentyl)benzaldehyde anguillosporal |

Origin of Product |

United States |

Natural Occurrence and Ecological Roles of Anguillosporal Producing Organisms

Identification of Fungal Producers

The primary source of Anguillosporal is a specific freshwater fungus, which has led to broader investigations into aquatic fungi as a promising area for the discovery of novel chemical compounds.

Anguillospora longissima is a freshwater fungus that has been identified as a producer of the novel antibacterial and antifungal metabolite, this compound. nih.govnih.govuiowa.edu The structure of this compound was determined to be 2,4-dihydroxy-3-ethyl-6-(1'-methylpentyl)-benzaldehyde based on mass spectrometry, ¹H-NMR, and ¹³C-NMR data. nih.gov This fungus belongs to the genus Anguillospora, which was first described by Cecil Terence Ingold in 1942, with A. longissima designated as the type species. wikipedia.orgmycobiota.comindexfungorum.org Morphologically, A. longissima is characterized by branched septate mycelium and produces hyaline, filiform, curved or sigmoid conidia with 5–14 septations. nih.gov

Research has demonstrated the bioactivity of A. longissima, particularly from isolates obtained as root endophytes. nih.govkab.ac.ug These isolates have shown significant inhibitory activity against various pathogenic bacteria. nih.govresearchgate.net The production of this compound is a key factor in the antimicrobial properties attributed to this fungus. nih.govsci-hub.se

Freshwater fungi, including the ecological group known as aquatic hyphomycetes, represent a largely untapped and promising niche for bioprospecting and the discovery of novel secondary metabolites. nih.govnih.govacs.orgresearchgate.net These fungi inhabit a wide range of freshwater environments, colonizing submerged organic matter. nih.govnih.gov They are known to produce a diverse array of bioactive compounds with potential applications in medicine and agriculture. researchgate.netfrontiersin.orggalaxus.debol.com

Studies have shown that a significant percentage of freshwater hyphomycetes and ascomycetes possess antibacterial and antifungal properties. researchgate.netresearchgate.net The chemical diversity of metabolites from these fungi includes polyketides, terpenoids, alkaloids, and peptides. nih.govnih.govacs.orgfrontiersin.org The unique environmental pressures and competition within aquatic ecosystems are thought to drive the evolution of these diverse metabolic capabilities. The discovery of this compound from Anguillospora longissima exemplifies the potential of freshwater fungi as a source of new natural products. sci-hub.se

While Anguillospora longissima is the definitive source of this compound, its habitat is shared with a diverse community of other fungal isolates. sci-hub.se In freshwater ecosystems, it is common to find a variety of microfungi, including other species within the Anguillospora genus such as Anguillospora crassa, which has also been investigated for antimicrobial compounds. sci-hub.setandfonline.com

Other genera of freshwater fungi, such as Penicillium and Fusarium, have also been isolated from aquatic plants and are known to produce a range of bioactive compounds. mdpi.comnih.gov The table below lists some of the fungal species that have been isolated from freshwater habitats, highlighting the rich biodiversity of these environments.

| Fungal Species | Habitat/Source | Known for Bioactive Compounds |

|---|---|---|

| Anguillospora crassa | Freshwater, Root Endophyte | Yes |

| Penicillium chrysogenum | Aquatic Plants | Yes |

| Fusarium incarnatum | Aquatic Plants | Yes |

| Tetracladium marchalianum | Freshwater, Root Endophyte | Yes |

| Heliscus lugdunensis | Freshwater, Root Endophyte | Yes |

Ecological Context of Fungal Endophytes and Aquatic Hyphomycetes

The production of this compound by Anguillospora longissima is not just a matter of biochemical capability but is also deeply rooted in its ecological roles as both a root endophyte and a key player in freshwater ecosystem dynamics.

Anguillospora longissima has been frequently isolated as a root endophyte from various riparian and aquatic plants, including the pteridophyte Equisetum sp. nih.govwikipedia.orgsci-hub.se Endophytic fungi reside within the tissues of living plants without causing any apparent harm to the host. sci-hub.se This symbiotic relationship is believed to be a result of nutritional competition, where the fungus produces antibiotic substances for defense and to establish itself within the host. nih.gov

The endophytic nature of A. longissima is significant as these fungi are considered a potent source of secondary metabolites. nih.govsci-hub.se The production of this compound by endophytic isolates of A. longissima supports the hypothesis that this compound may play a role in protecting the host plant from pathogenic microbes. nih.govresearchgate.net Studies have documented the presence of A. longissima and other aquatic hyphomycetes as endophytes in a variety of plants, indicating a widespread ecological strategy. tandfonline.com

Aquatic hyphomycetes, the group to which Anguillospora longissima belongs, are fundamental to the functioning of freshwater ecosystems. mdpi.commdpi.comoup.com They are primary decomposers of allochthonous organic matter, particularly leaf litter that enters streams and rivers from surrounding terrestrial vegetation. researchgate.netmdpi.comresearchgate.netlongdom.org

Through their enzymatic activities, these fungi break down complex polymers in plant debris, making the nutrients locked within this material available to other organisms in the aquatic food web. mdpi.commdpi.com This process, known as conditioning, enhances the palatability and nutritional quality of the detritus for invertebrate shredders. mdpi.com Therefore, aquatic hyphomycetes form a crucial trophic link, channeling energy from terrestrial inputs into the aquatic ecosystem. mdpi.comresearchgate.net Their sensitivity to environmental stressors also makes them valuable bioindicators for assessing the health of freshwater habitats. researchgate.netmdpi.com The production of secondary metabolites like this compound is part of the complex web of interactions that define the roles of these fungi in their environment. mdpi.com

| Ecological Role | Organism | Key Function | Significance |

|---|---|---|---|

| Root Endophyte | Anguillospora longissima | Lives within plant roots, produces antimicrobial compounds. | Potential host protection, source of bioactive molecules. nih.govsci-hub.se |

| Decomposer | Aquatic Hyphomycetes (including A. longissima) | Breaks down organic matter (e.g., leaf litter). mdpi.comresearchgate.net | Nutrient cycling and energy transfer in freshwater ecosystems. mdpi.comlongdom.org |

| Food Source | Aquatic Hyphomycetes | Colonized detritus serves as food for invertebrates. | Supports higher trophic levels in the aquatic food web. mdpi.com |

| Bioindicator | Aquatic Hyphomycetes | Community structure changes in response to pollution. | Monitors the health and integrity of freshwater ecosystems. researchgate.netmdpi.com |

Interactions within Microbial Communities

The production of this compound by Anguillospora longissima is a key factor in its interactions with other microorganisms. This compound exhibits both antibacterial and antifungal properties, allowing the fungus to compete with and inhibit the growth of other microbes in its vicinity. nih.gov This antimicrobial activity is a critical aspect of its ecological role, both as a saprophyte and an endophyte. nih.gov

As a saprophyte, the ability to inhibit competing decomposers can provide A. longissima with a competitive advantage in colonizing and utilizing nutrient-rich organic substrates. In its endophytic role, the production of antimicrobial compounds can help protect the host plant from pathogenic bacteria and fungi. nih.gov

Detailed research has quantified the inhibitory effects of Anguillospora longissima on a range of bacteria and fungi. These findings highlight the broad-spectrum antimicrobial activity of the metabolites produced by this fungus.

Studies have demonstrated the significant antibacterial potential of A. longissima. Both living mycelium and crude extracts of the fungus have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.gov The table below summarizes the results of in vitro antibacterial assays.

| Bacterial Strain | Gram Stain | Zone of Inhibition (Preliminary Assay - mm) | Zone of Inhibition (Secondary Assay - mm) |

|---|---|---|---|

| Escherichia coli | Negative | 23 | 8 |

| Erwinia chrysanthemi | Negative | 22 | 11 |

| Agrobacterium tumefaciens | Negative | 21 | 10 |

| Xanthomonas phaseoli | Negative | 21 | 10 |

| Bacillus subtilis | Positive | 20 | 9 |

Data sourced from Sati & Singh (2014). nih.gov

In addition to its antibacterial properties, A. longissima also exhibits potent antifungal activity against a variety of plant pathogenic fungi. sci-hub.se This antagonistic activity has been demonstrated through dual culture and well diffusion methods, revealing the fungus's ability to suppress the growth of fungal competitors. sci-hub.seresearchgate.net The following table presents the percentage of inhibition of various pathogenic fungi by A. longissima.

| Pathogenic Fungus | Inhibition Method | Percentage of Inhibition (%) |

|---|---|---|

| Tilletia indica | Dual Culture | 79.76 |

| Colletotrichum falcatum | Well Diffusion | 62.96 |

| Botrytis cinerea | Dual Culture | 55.55 |

| Sclerotium rolfsii | Dual Culture | 37.30 |

| Fusarium oxysporum | Dual Culture | 35.73 |

| Pyricularia oryzae | Well Diffusion | 17.85 |

Data sourced from Singh & Sati (2020). sci-hub.seresearchgate.net

These research findings underscore the significant role of this compound and other secondary metabolites produced by Anguillospora longissima in shaping microbial community structures. By inhibiting the growth of competing bacteria and fungi, this fungus can effectively carve out its ecological niche, contributing to the complex web of interactions within its habitat. nih.govsci-hub.se

Isolation and Cultivation Methodologies for Anguillosporal Production

Strain Isolation from Environmental Samples

The journey to producing Anguillosporal begins with the isolation of the source organism, Anguillospora longissima, from its natural freshwater habitats. This fungus is often found as an endophyte, residing within the tissues of plants without causing any apparent harm.

Researchers have successfully isolated Anguillospora longissima from the roots of pteridophytic plants, such as Equisetum sp., growing in riparian zones. sci-hub.senih.gov The process typically involves collecting plant root samples from these environments. These samples are then processed in the laboratory to isolate the endophytic fungi. Morphological analysis of the fungal cultures, including the examination of mycelium, conidiophores, and conidia, is crucial for the identification of Anguillospora longissima. nih.gov Molecular techniques, such as DNA sequencing of specific regions like the Internal Transcribed Spacer (ITS), are also employed for accurate species identification. researchgate.net

Submerged Culture Fermentation Protocols

Once a pure culture of Anguillospora longissima is obtained, the next step is to cultivate it under controlled laboratory conditions to produce this compound. Submerged culture fermentation is a commonly used method for this purpose. mdpi.comuliege.bemdpi.com In this technique, the fungus is grown in a liquid nutrient medium within a flask or a bioreactor.

The composition of the culture medium is a critical factor influencing fungal growth and metabolite production. A typical medium for Anguillospora longissima might include a carbohydrate source like glucose or maltose, a nitrogen source, and essential minerals. For instance, Malt Extract Agar (MEA) at a 2% concentration has been used to culture and maintain the fungus. sci-hub.se The fermentation process is carried out for a specific duration under controlled temperature and agitation to ensure optimal growth and metabolite synthesis.

Table 1: Example of a Submerged Culture Medium for Anguillospora longissima

| Component | Concentration | Purpose |

| Malt Extract | 20 g/L | Carbon and nutrient source |

| Agar | 15-20 g/L | Solidifying agent (for initial culture) |

| Distilled Water | 1 L | Solvent |

Note: This is a general example; specific protocols may vary.

Strategies for Enhanced Metabolite Production

To maximize the yield of this compound, various strategies can be employed to stimulate its production by Anguillospora longissima. These approaches aim to manipulate the fungal metabolism to favor the synthesis of this specific secondary metabolite.

One Strain Many Compounds (OSMAC) Approaches for Fungal Metabolite Diversification

The One Strain Many Compounds (OSMAC) approach is a powerful strategy for unlocking the full biosynthetic potential of a single microbial strain. mdpi.comnih.govnih.gov This method involves systematically altering cultivation parameters to induce the production of different secondary metabolites, including those that may be "silent" or not produced under standard laboratory conditions. mdpi.comnih.gov

For this compound production, the OSMAC approach could involve varying the composition of the culture medium (e.g., different carbon and nitrogen sources), changing physical parameters (e.g., temperature, pH, aeration), or adding chemical elicitors. researchgate.netfrontiersin.org By creating a range of different growth environments, it is possible to identify the optimal conditions that specifically enhance the production of this compound.

Co-cultivation Techniques for Inducing Metabolite Expression

Co-cultivation, or the cultivation of two or more different microorganisms in the same environment, is another effective strategy to induce the expression of novel or cryptic secondary metabolites. nih.govfrontiersin.orgmdpi.com The interactions between the different microbial species can trigger defense mechanisms or signaling pathways that lead to the production of compounds not seen in monocultures.

In the context of this compound, co-cultivating Anguillospora longissima with other fungi or bacteria isolated from the same natural habitat could potentially stimulate its production. researchgate.netacs.org The competition for resources or the chemical communication between the microorganisms can act as a trigger for the biosynthetic pathways responsible for this compound synthesis.

Extraction and Initial Purification Techniques

After the fermentation process is complete, the next crucial step is to extract this compound from the culture broth and fungal biomass. This is followed by initial purification to separate it from other cellular components and metabolites.

The extraction process typically involves using organic solvents to separate the desired compound from the aqueous culture medium. The choice of solvent depends on the polarity of this compound. Following extraction, the crude extract is often subjected to various chromatographic techniques for purification. These methods separate compounds based on their physical and chemical properties, such as size, charge, and affinity for a stationary phase. Techniques like column chromatography are commonly employed for the initial purification of natural products. unisda.ac.id The final, purified this compound can then be characterized using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure. nih.gov

Structural Elucidation Methodologies of Anguillosporal

Spectroscopic Characterization Techniques

Spectroscopic methods are the cornerstone of modern structural elucidation, offering detailed insights into molecular architecture without destroying the sample bruker.comru.nlslideshare.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules libretexts.orgadpcollege.ac.in. It is particularly effective for determining the connectivity of atoms and the chemical environment of protons (¹H-NMR) and carbons (¹³C-NMR) within a molecule physicsandmathstutor.comnih.gov.

¹H-NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment (indicated by chemical shifts), and the number of neighboring protons (through spin-spin splitting) adpcollege.ac.inphysicsandmathstutor.com. The integration of signals in ¹H-NMR spectra can also indicate the relative number of protons giving rise to each signal libretexts.org.

¹³C-NMR Spectroscopy: This method reveals the different carbon environments within a molecule. The chemical shifts in ¹³C-NMR spectra are sensitive to the electronic environment of the carbon atoms, helping to identify functional groups and carbon skeleton arrangements physicsandmathstutor.com.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing direct connections between atoms. COSY identifies proton-proton couplings, HSQC correlates protons with directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, thereby confirming the carbon skeleton and the placement of functional groups nih.gov.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound khanacademy.org. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides a molecular "fingerprint" khanacademy.orgdntb.gov.uanist.gov.

Molecular Ion Peak: The presence of a molecular ion peak ([M]⁺ or [M+H]⁺) indicates the molecular weight of the compound khanacademy.org. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula bruker.comru.nl.

Fragmentation Patterns: The fragmentation of the molecular ion into smaller, characteristic fragments provides crucial information about the substructures and functional groups present in the molecule bruker.comkhanacademy.org. Analyzing these fragmentation patterns helps in piecing together the molecular structure. Techniques like MS/MS (tandem mass spectrometry) can further aid in structural elucidation by fragmenting selected ions ru.nlnist.gov.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer additional, complementary data for structural characterization slideshare.netitwreagents.commrclab.comijrpr.com.

UV-Vis Spectroscopy: This technique is sensitive to electronic transitions, particularly those involving π-electrons in conjugated systems and aromatic rings mrclab.comslideshare.net. The absorption maxima (λmax) in the UV-Vis spectrum can indicate the presence of chromophores, such as conjugated double bonds or aromatic systems, which are common in benzene (B151609) carbaldehydes mrclab.comsci-hub.se.

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of molecules, providing information about the presence and types of functional groups itwreagents.commrclab.comijrpr.com. Characteristic absorption bands in the IR spectrum can identify functional groups such as carbonyl (C=O), hydroxyl (O-H), and C-H bonds, which are expected in a carbaldehyde structure itwreagents.comijrpr.com. The "fingerprint region" of the IR spectrum (typically 500-1600 cm⁻¹) can also be used for compound identification by comparison with known spectra itwreagents.com.

Challenges in Absolute Configuration Assignment

Determining the absolute configuration (the three-dimensional arrangement of atoms around chiral centers) of a molecule like Anguillosporal can be one of the most challenging aspects of structural elucidation scm.comchadsprep.comnih.govspark904.nlresearchgate.net.

Stereochemistry: Molecules with chiral centers exist as stereoisomers, which can have different biological activities. Techniques like Vibrational Circular Dichroism (VCD) and X-ray crystallography are often employed for absolute configuration assignment scm.comspark904.nl. However, X-ray crystallography requires a suitable single crystal, which may not always be obtainable bruker.comspark904.nl.

Computational Methods: NMR-based methods, such as Mosher's ester analysis, or computational approaches that compare experimental data with theoretical predictions (e.g., VCD spectra calculations) are also used scm.comspark904.nlresearchgate.net. These methods often require careful experimental setup and sophisticated computational analysis scm.comspark904.nl. The presence of multiple stereocenters or conformational flexibility can further complicate the assignment process scm.com.

Comparative Structural Analysis with Related Benzene Carbaldehydes

This compound belongs to the class of fungal benzene carbaldehydes, many of which are derived from salicylaldehyde (B1680747) sci-hub.se. Comparing the spectroscopic data of this compound with those of known related benzene carbaldehydes can provide valuable clues for its structural assignment adpcollege.ac.insci-hub.seresearchgate.net.

Structural Similarities: Benzene carbaldehydes often feature an aldehyde group (-CHO) attached to a benzene ring, frequently with hydroxyl groups and alkyl side chains sci-hub.se. This compound, for instance, has been described as a salicylaldehyde derivative with an ethyl and a branched C6-alkyl chain sci-hub.se.

Differentiating Features: Subtle differences in the NMR chemical shifts, fragmentation patterns in MS, or specific vibrational frequencies in IR spectroscopy between this compound and its analogues can highlight structural variations, such as the position and nature of alkyl substituents or the presence of additional functional groups bruker.comijrpr.comsci-hub.se. This comparative analysis helps confirm the proposed structure and identify unique structural features of this compound.

Biosynthetic Pathways and Precursor Incorporation Studies

Classification as a Polyketide Derivative

Anguillosporal's structure, identified as 2,4-dihydroxy-3-ethyl-6-(1'-methylpentyl)-benzaldehyde nih.gov, features a substituted benzaldehyde (B42025) core. This aromatic structure, along with the presence of alkyl side chains, is characteristic of many natural products derived from polyketide pathways wikipedia.org, mdpi.com. Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, and plants, typically assembled from acetate (B1210297) and malonate units through the action of polyketide synthases (PKSs) wikipedia.org, nih.gov. While direct experimental confirmation of this compound's classification as a polyketide derivative is not detailed in the provided literature, its structural motifs strongly suggest an origin from a polyketide biosynthetic route, potentially involving Type II PKS systems, which are commonly associated with the synthesis of aromatic polyketides mdpi.com.

Proposed Polyketide Synthase (PKS) Mediated Biosynthesis

Polyketide synthases (PKSs) are multi-domain enzymes that orchestrate the assembly of polyketide chains through iterative or modular processes rasmusfrandsen.dk, nih.gov, wikipedia.org, nih.gov, wikipedia.org. These enzymes utilize starter units (e.g., acetyl-CoA or propionyl-CoA) and extender units (e.g., malonyl-CoA or methylmalonyl-CoA) to build the carbon backbone of the polyketide nih.gov, nih.gov. PKSs are broadly categorized into three types: Type I, Type II, and Type III, distinguished by their domain organization and mechanism of action nih.gov, wikipedia.org, mdpi.com, wikipedia.org.

Type I PKSs are typically large, modular enzymes where each module contains a set of catalytic domains responsible for specific steps in chain elongation and modification rasmusfrandsen.dk, wikipedia.org. They often produce macrolides, polyethers, and polyenes wikipedia.org.

Type II PKSs are characterized by dissociated enzymes that work iteratively, frequently leading to the synthesis of aromatic polyketides wikipedia.org, mdpi.com.

Type III PKSs are generally smaller, homodimeric enzymes involved in the production of simpler aromatic molecules wikipedia.org, wikipedia.org.

Given this compound's aromatic benzaldehyde structure, its biosynthesis is likely mediated by a PKS, with Type II PKS systems being strong candidates due to their role in producing aromatic polyketides mdpi.com. The precise PKS machinery, including the specific starter and extender units and the arrangement of catalytic domains, would be elucidated through detailed genomic and biochemical analyses of the producing organism.

Enzymatic Transformations in Aldehyde Group Formation

The presence of an aldehyde functional group in this compound (a benzaldehyde) implies specific enzymatic steps for its formation. Nature employs several enzymatic strategies to generate aldehydes, with the reduction of carboxylic acids being a prominent route mdpi.com, mdpi.com, nih.gov. Carboxylic acid reductases (CARs) and aldehyde oxidoreductases (AORs) are key enzyme families capable of this transformation mdpi.com, nih.gov. These reactions typically require cofactors such as ATP for substrate activation and NADPH as the reducing agent mdpi.com, mdpi.com, nih.gov. The process involves the activation of the carboxylate group, followed by a two-electron reduction, yielding the aldehyde. The high reactivity of aldehydes necessitates precise enzymatic control to prevent over-reduction to alcohols mdpi.com. Therefore, it is proposed that specific CARs or related enzymes within Anguillospora longissima are responsible for converting a carboxylic acid precursor into the aldehyde moiety of this compound.

Putative Biosynthetic Gene Cluster Analysis (Genomic Insights)

The genes responsible for the biosynthesis of secondary metabolites, including polyketides, are often organized into contiguous units known as biosynthetic gene clusters (BGCs) nih.gov, nih.gov, frontiersin.org. Analyzing these clusters through genomic sequencing and bioinformatics tools provides crucial insights into the enzymes involved, their organization, and potential regulatory elements nih.gov, nih.gov, biorxiv.org. Identifying the BGC for this compound would involve sequencing the genome of Anguillospora longissima and employing computational methods to locate gene sets encoding PKSs, tailoring enzymes, and regulatory proteins predicted to be involved in its synthesis nih.gov, nih.gov. While the provided literature does not detail specific genomic insights or identified BGCs for this compound, such analysis is a standard approach to unraveling the genetic basis of natural product biosynthesis in fungi nih.gov, frontiersin.org.

Key Enzymes in Polyketide and Aldehyde Biosynthesis

| Enzyme Class/Domain | Primary Function | Associated PKS Type | Cofactor Requirement (if applicable) |

| PKS Domains | |||

| Ketosynthase (KS) | Catalyzes the C-C bond formation (Claisen condensation) between acyl-CoA/ACP units | Type I, II, III | N/A |

| Acyltransferase (AT) | Selects and loads the starter/extender units onto the ACP | Type I, II | N/A |

| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain via a phosphopantetheine arm | Type I, II | N/A |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group | Type I | NADPH |

| Dehydratase (DH) | Removes a molecule of water to form a double bond | Type I | N/A |

| Enoyl Reductase (ER) | Reduces the α,β-unsaturated carbonyl to a saturated carbonyl | Type I | NADPH |

| Thioesterase (TE) | Releases the final polyketide product from the PKS | Type I, II | N/A |

| Aldehyde Forming Enzymes | |||

| Carboxylic Acid Reductase (CAR) | Catalyzes the reduction of carboxylic acids to aldehydes | N/A | ATP, NADPH |

| Aldehyde Oxidoreductase (AOR) | Catalyzes the reduction of carboxylates to aldehydes | N/A | NADPH |

Compound List

this compound

Mechanistic Biological Activities of Anguillosporal

Molecular Basis of Phospholipase C (PLC) Inhibition

Anguillosporal has been identified as a specific inhibitor of Phospholipase C (PLC) enzymes, which are critical signal transduction molecules involved in various cellular processes. Its inhibitory effects have been characterized on key PLC isoforms, and its specificity has been investigated in relation to tyrosine kinase activity.

Inhibition of PLCγ1 Activity

Studies have demonstrated that this compound exerts a dose-dependent inhibitory effect on Phospholipase C gamma 1 (PLCγ1) activity. This inhibition was observed in A431 cells when stimulated by epidermal growth factor (EGF) kribb.re.krriss.kr. PLCγ1 is a key enzyme in growth factor receptor signaling pathways, and its modulation by this compound suggests a role in regulating these pathways.

Inhibition of PLCβ1 Activity

In addition to PLCγ1, this compound also inhibits Phospholipase C beta 1 (PLCβ1) activity. Research indicates that this inhibition occurs in CCL39 cells stimulated by α-thrombin. Furthermore, this compound was shown to decrease both PLCγ1 and PLCβ1 activities when tested in vitro, confirming its direct inhibitory action on these enzymes kribb.re.krriss.kr.

Specificity Profile Regarding Tyrosine Kinase Activity and Phosphorylation Events

A critical aspect of this compound's mechanism of action is its specificity. Investigations have shown that this compound does not affect the auto-phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in EGF-stimulated A431 cells. Moreover, it does not reduce the tyrosine phosphorylation of PLCγ1 itself, nor does it inhibit the tyrosine kinase activity of EGFR kribb.re.krriss.kr. These findings strongly suggest that this compound is a specific inhibitor of PLC enzymes, distinguishing its action from inhibitors that target upstream tyrosine kinases or phosphorylation events kribb.re.krriss.kr.

Table 1: Inhibition Profile of this compound on Phospholipase C and Related Kinase Activities

| Target Activity | Cell Type/Stimulus | Inhibition by this compound | Reference |

| Phospholipase C (PLC) γ1 activity | A431 cells / EGF | Dose-dependent inhibition | kribb.re.krriss.kr |

| Phospholipase C (PLC) β1 activity | CCL39 cells / α-thrombin | Inhibition | kribb.re.krriss.kr |

| Phospholipase C (PLC) γ1 activity | In vitro | Decreased | kribb.re.krriss.kr |

| Phospholipase C (PLC) β1 activity | In vitro | Decreased | kribb.re.krriss.kr |

| EGFR auto-phosphorylation | EGF-stimulated A431 cells | Not reduced | kribb.re.krriss.kr |

| PLCγ1 tyrosine phosphorylation | EGF-stimulated A431 cells | Not reduced | kribb.re.krriss.kr |

| EGFR tyrosine kinase activity | N/A | Not inhibited | kribb.re.krriss.kr |

Cellular Mechanisms of Antimicrobial Action

This compound has been characterized as a metabolite with notable antimicrobial properties, exhibiting activity against both fungi and bacteria.

Antifungal Mechanisms

This compound is recognized as an antifungal metabolite isolated from Anguillospora longissima nih.govnih.govresearchgate.net. While its presence as an antifungal agent is established, the specific cellular mechanisms by which this compound exerts its antifungal effects are not detailed in the available literature.

Antibacterial Mechanisms

Similarly, this compound has been identified as a novel antibacterial metabolite from the freshwater fungus Anguillospora longissima nih.govnih.govresearchgate.netscielo.brscielo.br. Research confirms its antibacterial activity, but the precise cellular mechanisms underlying its action against bacteria have not been extensively elucidated in the provided sources.

Structure Activity Relationship Sar Studies on Anguillosporal and Analogues

Identification of Key Structural Moieties for Biological Activity

Anguillosporal is characterized as a benzene (B151609) carbaldehyde derivative, featuring an ethyl group and a branched C6-alkyl chain attached to the aromatic ring sci-hub.se. Although these structural features are known, detailed SAR studies specifically delineating which of these moieties are critical for this compound's observed antifungal and antibacterial activities are sparsely reported in the literature sci-hub.se. Generally, in aromatic compounds, the presence and position of hydroxyl groups, alkyl chains, and aldehyde functionalities can significantly influence interactions with biological targets, affecting potency and spectrum of activity. For this compound, further investigation would be required to pinpoint the precise contribution of its ethyl and branched C6-alkyl substituents, as well as the aldehyde group, to its bioactivity.

Correlative Analysis of Alkyl and Acyl Substituent Lengths with Activity

Direct correlative analyses specifically examining the impact of varying alkyl or acyl substituent lengths on this compound's activity have not been extensively detailed in accessible research sci-hub.se. The known structure of this compound includes an ethyl group and a branched C6-alkyl chain sci-hub.se. In broader SAR studies, variations in the length and branching patterns of alkyl chains are frequently explored. These modifications can profoundly affect a compound's lipophilicity, membrane permeability, and the steric fit within the binding pockets of target biomolecules, thereby modulating its efficacy and potency dergipark.org.trashp.org. Without specific analogue studies for this compound, a direct correlation between substituent length and activity remains speculative.

Advanced Analytical Techniques for Anguillosporal Research

High-Throughput Screening Platforms for Bioactivity

High-Throughput Screening (HTS) platforms are automated systems designed to test a large number of compounds for specific biological activity in a rapid and efficient manner. biocrick.com For a natural product like Anguillosporal, which is known to possess antifungal and antibacterial properties, HTS is a powerful tool to explore the full spectrum of its bioactivity. nih.gov

These platforms typically utilize microplate formats (e.g., 96-well or 384-well plates) where various microbial targets can be cultured. nih.gov The compound of interest is added to these wells, and its effect on microbial growth or viability is measured quantitatively. nih.gov One common method involves measuring the optical density to assess microbial growth inhibition, while another uses viability stains like resazurin, which changes color in the presence of living cells. nih.gov

In the context of this compound research, an HTS approach could involve:

Screening this compound against extensive libraries of pathogenic fungi and bacteria to identify novel antimicrobial targets.

Testing chemically modified analogues of this compound to establish structure-activity relationships (SAR).

Quantifying the minimal inhibitory concentration (MIC) against a wide range of microorganisms simultaneously.

The data generated from HTS can rapidly highlight the most promising therapeutic applications for the compound and guide further preclinical development. nih.gov

| HTS Method | Principle | Application for this compound |

| Antagonistic Supernatant Method | Measures the inhibitory effect of culture supernatant components on fungal growth. nih.gov | Assessing the antifungal potency of purified this compound against various phytopathogens. |

| Antagonistic Cocultivation | Identifies the minimal bacterial/compound concentration required to inhibit fungal growth by co-inoculation. nih.gov | Determining the minimum inhibitory concentration (MIC) of this compound against a panel of fungi. |

| Biofilm Inhibition Assay | Quantifies the ability of a compound to prevent biofilm formation or destroy existing biofilms, often using staining agents like crystal violet or resazurin. nih.gov | Evaluating this compound's potential to combat persistent infections by inhibiting or dispersing bacterial and fungal biofilms. |

Chromatographic Separation Techniques (e.g., HPLC)

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. nih.gov For natural product research, isolating a single compound like this compound from a complex fungal extract is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose due to its high resolution and speed. journalagent.comnih.gov

HPLC operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). nih.gov The separation is based on the differential partitioning of the sample components between the two phases. cmfri.org.in

The isolation and purification of this compound would typically involve several chromatographic steps:

Column Chromatography: An initial, low-pressure separation using adsorbents like silica (B1680970) gel to fractionate the crude fungal extract based on polarity. journalagent.com

Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the separation from column chromatography and select the fractions containing the compound of interest. journalagent.com

Preparative HPLC: A final purification step using a high-efficiency HPLC column to isolate this compound to a high degree of purity, making it suitable for structural analysis and bioactivity testing. frontiersin.org

| Technique | Stationary Phase Example | Mobile Phase Principle | Role in this compound Research |

| Column Chromatography | Silica Gel, Alumina (B75360) journalagent.com | A gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) is used to elute compounds based on increasing polarity. | Initial fractionation of the crude extract from Anguillospora longissima. |

| Thin-Layer Chromatography (TLC) | Silica gel or alumina coated on a plate journalagent.com | Solvent moves up the plate by capillary action, separating compounds based on their affinity for the stationary versus mobile phase. journalagent.com | Monitoring fractions from column chromatography to identify those containing this compound. |

| High-Performance Liquid Chromatography (HPLC) | C18-bonded silica (for reversed-phase) frontiersin.org | A precisely mixed solvent system (e.g., water and acetonitrile) is pumped at high pressure to achieve fine separation. journalagent.com | Final purification of this compound to >95% purity for definitive analysis. |

Advanced NMR Techniques (e.g., Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net While the initial structure of this compound was determined using fundamental one-dimensional (1D) ¹H-NMR and ¹³C-NMR data, advanced multidimensional NMR techniques provide deeper and more definitive structural insights. nih.govbohrium.com

Multidimensional NMR experiments map correlations between different nuclei within the molecule, which helps in piecing together its complex structure. nih.gov

Key advanced NMR techniques applicable to this compound include:

Correlation Spectroscopy (COSY): A two-dimensional (2D) experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out the carbon-carbon connectivity within the ethyl and methylpentyl side chains.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different molecular fragments, for example, linking the alkyl side chains to the benzaldehyde (B42025) core.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. diva-portal.org This information is vital for determining the molecule's stereochemistry and preferred conformation in solution.

These advanced methods, used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound as 2,4-dihydroxy-3-ethyl-6-(1'-methylpentyl)-benzaldehyde. nih.gov

Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's mass and elemental composition. wikipedia.org While basic MS was used in the initial discovery of this compound, modern high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer significantly more detailed information. nih.govmeasurlabs.com

High-Resolution Mass Spectrometry (HRMS): This technique measures molecular masses with extremely high accuracy (typically to within 0.001 atomic mass units). measurlabs.com This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS would confirm its molecular formula as C₁₆H₂₄O₃, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, ions of a specific mass-to-charge ratio (the "parent" or "precursor" ions) are selected and then fragmented by collision with an inert gas. chromatographyonline.com The resulting fragment ions ("daughter" or "product" ions) are then analyzed. chromatographyonline.com The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural confirmation. For this compound, MS/MS analysis would show characteristic losses of the alkyl side chains and other fragments, providing strong evidence to support the structure elucidated by NMR. nih.gov

| Technique | Information Provided | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurement of the molecular ion. measurlabs.com | Determination of the exact elemental composition (e.g., C₁₆H₂₄O₃) to confirm the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from the fragmentation patterns of a selected precursor ion. chromatographyonline.com | Confirming the connectivity of the molecular structure by analyzing the fragmentation of the this compound parent ion. |

Based on the comprehensive search conducted, specific details regarding the synthetic approaches, chemical derivatization for enhanced activity, and chemoenzymatic synthesis prospects of this compound were not found in the provided search results.

This compound, identified as 2,4-dihydroxy-3-ethyl-6-(1'-methylpentyl)-benzaldehyde, is a natural product isolated from the freshwater fungus Anguillospora longissima and is known for its antibacterial and antifungal properties Current time information in Bangalore, IN.nih.govnih.gov. While the search provided general information on total synthesis, semisynthesis, and chemoenzymatic synthesis strategies for natural products in broader contexts wikipedia.orgorganic-chemistry.orgmdpi.com, and discussed derivatization techniques for analytical purposes nih.govjfda-online.commagtech.com.cnscience.govsigmaaldrich.comnih.gov, no specific research detailing the laboratory synthesis, chemical modifications for activity enhancement, or chemoenzymatic routes for this compound itself was identified.

Consequently, the detailed content, data tables, and research findings required for the following sections could not be generated:

Synthetic Approaches and Chemical Derivatization of Anguillosporal

Chemoenzymatic Synthesis Prospects

The available literature focuses on the isolation, structural elucidation, and biological activity of Anguillosporal, rather than its synthetic manipulation or production via laboratory synthesis.

Future Research Trajectories for Anguillosporal Studies

Elucidation of Remaining Stereochemical Aspects

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is fundamental to its biological activity. For natural products like Anguillosporal, different stereoisomers can exhibit distinct potencies, selectivities, and even entirely different biological effects chemistrydocs.comresearchgate.netegrassbcollege.ac.inrsc.orgnih.govnih.gov. While the general structure of this compound may be known, a comprehensive understanding of its stereochemical landscape is often a prerequisite for optimal utilization.

Future research should focus on:

Determining Absolute Configuration: Precisely assigning the absolute configuration of all chiral centers within the this compound molecule.

Stereoisomer Synthesis: Developing stereoselective synthetic routes to access individual stereoisomers.

Stereoisomer-Specific Activity Profiling: Evaluating the antibacterial and antifungal activities of each synthesized stereoisomer to identify the most potent or selective variants.

Table 2: Importance and Methods for Stereochemical Elucidation

| Aspect | Significance | Potential Research Methods |

|---|---|---|

| Stereoisomers | Different stereoisomers can exhibit vastly different biological activities, potencies, and selectivities. | NMR spectroscopy, X-ray crystallography, chiral chromatography, synthesis of pure stereoisomers. |

| Absolute Configuration | Crucial for understanding structure-activity relationships (SAR) and for patent protection/regulatory approval. | Chiroptical spectroscopy (e.g., ECD, ORD), X-ray crystallography (with anomalous dispersion), synthesis using known chiral building blocks. |

| Stereoselective Synthesis | Essential for obtaining pure stereoisomers for biological evaluation and for potential large-scale production. | Asymmetric catalysis, chiral auxiliaries, substrate control, enzymatic synthesis. |

Deeper Exploration of Biosynthetic Pathways and Enzymes

Understanding how this compound is produced by its producing organism, Anguillospora longissima, is key to unlocking its potential for enhanced production and for discovering related compounds. Biosynthetic gene clusters (BGCs) are contiguous regions of DNA that encode the enzymes responsible for the synthesis of secondary metabolites dntb.gov.uakribb.re.krwikipedia.orgnih.govnih.gov.

Future research should aim to:

Identify Biosynthetic Gene Clusters (BGCs): Employ genomic mining techniques to locate and characterize the specific BGCs responsible for this compound biosynthesis wikipedia.orgnih.gov.

Characterize Pathway Enzymes: Elucidate the function, mechanism, and structure of the enzymes encoded within the identified BGCs kribb.re.krrsc.orgrsc.orgnih.gov. This includes understanding their substrate specificity and catalytic activity.

Map the Biosynthetic Pathway: Detail the step-by-step enzymatic reactions that lead from primary metabolites to this compound.

Metabolic Engineering: Utilize metabolic engineering strategies to optimize this compound production by manipulating the identified BGCs and enzymes, potentially through heterologous expression in more amenable host organisms kribb.re.krrsc.orgnih.gov.

Table 3: Biosynthetic Pathways and Enzyme Characterization

| Research Area | Objective | Potential Methods/Tools |

|---|---|---|

| Identification of BGCs | Locate and isolate the genetic machinery responsible for this compound production. | Genome mining (e.g., using antiSMASH, PRISM) wikipedia.orgnih.gov, comparative genomics. |

| Enzyme Characterization | Understand the function and mechanism of enzymes involved in the pathway. | Gene knockout/overexpression, heterologous expression of enzymes, enzyme kinetics studies, structural biology (crystallography, cryo-EM). |

| Pathway Elucidation | Map the complete sequence of enzymatic reactions from precursors to this compound. | Metabolomics, isotopic labeling studies, in vitro enzyme assays. |

| Metabolic Engineering | Enhance this compound production by manipulating the biosynthetic pathway. | Heterologous expression of BGCs in microbial hosts (e.g., E. coli, yeast) rsc.orgnih.gov, pathway optimization, cofactor engineering. |

Identification of Additional Mechanistic Targets

While this compound is known to inhibit phospholipase C kribb.re.kr, its full spectrum of biological targets and the precise molecular mechanisms underlying its antibacterial and antifungal activities are not comprehensively understood. Identifying these targets is critical for understanding its efficacy and for uncovering potential new therapeutic applications.

Future research should focus on:

Comprehensive Target Identification: Employ a range of modern chemical biology and proteomics techniques to identify all significant protein or cellular targets of this compound nih.govmdpi.combiocompare.comresearchgate.net.

Mechanism of Action Studies: Investigate the downstream cellular processes, signaling pathways, and molecular interactions affected by this compound binding to its identified targets.

Structure-Activity Relationship (SAR) Studies: Correlate structural modifications of this compound with changes in its target interaction and biological activity to guide the design of improved analogs.

Table 4: Mechanistic Target Identification Strategies

| Target Identification Approach | Description | Relevance to this compound |

|---|---|---|

| Biochemical Assays | Directly assaying this compound's interaction with purified proteins or enzymes. | Confirming known targets (e.g., phospholipase C) and screening for new interactions. |

| Phenotypic Screening | Observing cellular responses to this compound and working backward to identify the underlying target. | Identifying targets responsible for antibacterial/antifungal activity when the direct target is unknown. |

| Genetic Approaches | Using genetic screens (e.g., knockout libraries, RNAi) to identify genes whose disruption confers resistance or sensitivity to this compound. | Uncovering essential cellular components or pathways targeted by this compound. |

| Chemical Proteomics | Using techniques like affinity chromatography or activity-based protein profiling to capture and identify this compound-binding proteins. | Comprehensive identification of direct molecular targets. |

| Computational Methods | In silico docking, molecular dynamics simulations, and network analysis to predict potential targets. | Prioritizing targets for experimental validation. |

Investigation of Ecological Signaling Roles

Natural products often play crucial roles in the ecological interactions of their producing organisms, serving as signaling molecules, defense compounds, or mediators of inter-species communication scispace.comeuropa.euanimalthoughts.commdpi.comusask.cafrontiersin.orgcam.ac.uk. Beyond its antimicrobial properties, the ecological function of this compound within its natural environment is largely unexplored.

Future research should investigate:

Interspecies Communication: Determine if this compound acts as a signaling molecule in microbial communities, potentially involved in quorum sensing or mediating interactions between fungi and other microorganisms.

Ecological Niche Adaptation: Assess this compound's contribution to the survival, competition, or defense strategies of Anguillospora longissima in its freshwater habitat.

Community Dynamics: Evaluate the impact of this compound on the structure and function of microbial ecosystems, including its role in nutrient cycling or the suppression of competing organisms.

Table 5: Investigating Ecological Signaling Roles

| Research Focus | Objective | Potential Research Areas |

|---|---|---|

| Interspecies Communication | Understanding this compound's role in communication between microorganisms. | Investigating quorum sensing activity, signaling in mixed microbial communities, or its role in host-microbe interactions. |

| Ecological Niche Adaptation | Determining this compound's contribution to the fungus's survival and niche occupation. | Studying its role in competition with other microbes, defense mechanisms, or response to environmental cues. |

| Community Dynamics | Assessing this compound's impact on microbial community structure and function. | Analyzing its effects on biofilm formation, nutrient cycling, or the stability of microbial ecosystems. |

Expansion of Production Methodologies

To facilitate further research and potential applications, efficient and scalable production methods for this compound are essential. Current production likely relies on extraction from its natural source, which may not be sustainable or scalable for broader use.

Future research should focus on:

Fermentation Optimization: Enhance this compound yields from A. longissima by optimizing fermentation parameters such as media composition, temperature, pH, aeration, and agitation biopharminternational.combiobostonconsulting.comfrontiersin.orgresearchgate.netnih.gov.

Biotechnological Production: Explore the possibility of heterologous expression of the this compound BGCs in microbial hosts like E. coli or yeast, which can offer greater control and scalability rsc.orgnih.gov.

Total Chemical Synthesis: Develop efficient, stereoselective, and scalable total synthesis routes for this compound. This would not only ensure a reliable supply but also enable the creation of analogs for SAR studies and potential drug development nih.govnih.govrsc.orgchemrxiv.orgorganic-chemistry.org.

Scale-Up Strategies: Investigate and implement robust scale-up protocols for whichever production method proves most viable, ensuring consistent quality and yield at industrial levels biopharminternational.comresearchgate.net.

Table 6: Production Methodology Expansion Strategies

| Production Strategy | Goal | Key Considerations/Methods |

|---|---|---|

| Fermentation Optimization | Increase yield and efficiency of this compound production by A. longissima. | Media composition optimization, temperature, pH, aeration, agitation control, batch/fed-batch/continuous culture strategies biopharminternational.combiobostonconsulting.comfrontiersin.orgresearchgate.netnih.gov. |

| Biotechnological Production | Develop alternative host systems for this compound synthesis. | Heterologous expression of this compound BGCs in microbial hosts (E. coli, yeast) rsc.orgnih.gov. |

| Total Chemical Synthesis | Provide a scalable and controllable route to this compound and its analogs. | Developing efficient stereoselective synthetic routes, optimizing reaction conditions for scalability, exploring convergent synthesis strategies nih.govnih.govrsc.orgchemrxiv.orgorganic-chemistry.org. |

| Scale-Up | Transition laboratory-scale production to industrial quantities. | Process characterization, identifying critical process parameters, ensuring consistency and robustness biopharminternational.comresearchgate.net. |

Compound List:

this compound

Anguillospora longissima

Q & A

Basic Research Questions

Q. What are the essential spectroscopic and chromatographic techniques for characterizing Anguillosporal’s structural identity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and connectivity. For purity validation, use high-performance liquid chromatography (HPLC) coupled with UV-Vis or evaporative light scattering detectors (ELSD) . Cross-reference spectral data with published libraries or synthetic analogs to resolve ambiguities in stereochemistry .

Q. What key steps should be prioritized in isolating this compound from natural sources?

- Methodological Answer : Optimize extraction protocols using solvent polarity gradients (e.g., hexane → ethyl acetate → methanol) to maximize yield. Fractionate crude extracts via column chromatography (silica gel, Sephadex LH-20) and validate bioactive fractions using bioassay-guided isolation. Document solvent ratios, temperature, and pressure conditions to ensure reproducibility .

Q. How can researchers validate the purity and structural identity of newly synthesized this compound analogs?

- Methodological Answer : Employ orthogonal analytical methods:

- Purity : HPLC-DAD (diode array detection) with ≥95% peak homogeneity.

- Identity : IR spectroscopy for functional groups, X-ray crystallography for absolute configuration (if crystalline).

- Reproducibility : Replicate synthesis batches under controlled conditions (e.g., inert atmosphere, standardized catalysts) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s biosynthesis in microbial or plant hosts?

- Methodological Answer : Use isotope labeling (e.g., ¹³C-glucose) to trace biosynthetic pathways via metabolomic profiling. Pair this with gene knockout/knockdown models (CRISPR-Cas9) to identify key enzymes. Control variables like pH, temperature, and nutrient availability to minimize confounding effects .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?

- Methodological Answer : Conduct meta-analysis of existing datasets to identify outliers. Re-evaluate assay conditions:

- Dose-response curves : Ensure consistent IC₅₀/EC₅₀ calculations.

- Cell lines : Validate viability (MTT assay) and genetic stability (STR profiling).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare inter-study variability .

Q. What computational strategies are recommended for modeling this compound’s molecular interactions with target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities. Validate with molecular dynamics simulations (GROMACS) over ≥100 ns to assess stability. Cross-correlate with in vitro surface plasmon resonance (SPR) data for kinetic validation (kₐ, k_d) .

Q. How should researchers design multi-omics studies to explore this compound’s mechanism of action?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-TOF/MS) datasets. Use pathway enrichment tools (KEGG, Reactome) to identify perturbed networks. Apply machine learning (PLS-DA, random forests) to prioritize biomarkers .

Q. What protocols ensure reproducibility in this compound’s pharmacological assays across laboratories?

- Methodological Answer : Standardize SOPs for:

- Sample preparation : Lyophilization, solvent reconstitution.

- Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Data reporting : Adhere to MIAME (microarrays) or MIAPE (proteomics) guidelines for metadata .

Tables for Quick Reference

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Structural elucidation | ¹H/¹³C shifts, coupling constants |

| HRMS | Molecular formula confirmation | m/z accuracy (≤3 ppm error) |

| HPLC-ELSD | Purity assessment | Retention time, peak area % |

| Common Pitfalls | Mitigation Strategy |

|---|---|

| Inconsistent bioactivity | Standardize cell lines and assay protocols |

| Spectral misinterpretation | Cross-validate with synthetic standards |

| Low synthesis yield | Optimize reaction kinetics (TLC monitoring) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.